molecular formula C22H27NO7 B8081301 Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate

Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate

Cat. No.: B8081301
M. Wt: 417.5 g/mol
InChI Key: GWSLNXDKCLYOOW-UHFFFAOYSA-N
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Description

Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, methoxy groups, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification and etherification reactions to introduce the methoxy groups and the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines and subsequent substituted products.

Scientific Research Applications

Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form hydrogen bonds or ionic interactions with target molecules. The methoxy groups and benzoate ester contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino ester with different substituents.

    Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: A similar compound with a keto group.

Uniqueness

Methyl 3-(4-{[(tert-butoxycarbonyl)amino]methyl}-3-methoxyphenoxy)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy groups and a benzoate ester makes it versatile for various synthetic and research purposes.

Properties

IUPAC Name

methyl 4-methoxy-3-[3-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-22(2,3)30-21(25)23-13-15-7-9-16(12-18(15)27-5)29-19-11-14(20(24)28-6)8-10-17(19)26-4/h7-12H,13H2,1-6H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSLNXDKCLYOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC2=C(C=CC(=C2)C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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